molecular formula C6H4Cl2N4 B3148217 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 63882-72-4

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No. B3148217
CAS RN: 63882-72-4
M. Wt: 203.03 g/mol
InChI Key: KHKPJTGDDKFYSL-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .


Synthesis Analysis

The synthesis of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .


Chemical Reactions Analysis

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .

Scientific Research Applications

Synthesis and Diversification

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound involved in the synthesis of various pyrimidine derivatives, particularly in transformations to create diverse chemical structures. The presence of halogen functionalities, such as chlorine, on the pyrimidine nucleus, makes these compounds useful as versatile synthetic intermediates. They can undergo processes like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, demonstrating their utility in chemical diversification (Tang, Wang, Li, & Wang, 2014).

Synthetic Versatility

The compound showcases synthetic versatility in forming [1,2,4]triazolo[1,5-a]pyrimidines. Its reactivity allows for various reactions under controlled conditions, leading to the formation of different compounds with potential utility in various chemical and pharmaceutical applications. This versatility highlights its importance in synthetic organic chemistry and drug design (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).

Potential Anticancer Applications

Some derivatives of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine have been explored for potential anticancer applications. The synthesis of 5-substituted pyrimidines using this compound as an intermediate has been a subject of research, indicating its significance in the development of novel anticancer agents (Kanō & Makisumi, 1958).

Biological Activity

Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs, including compounds derived from 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, has shown their significance in agriculture and medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This broad spectrum of biological activities underscores the potential of this compound in various therapeutic areas (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).

Mechanism of Action

While the specific mechanism of action for 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is not directly available, related compounds such as [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT .

Future Directions

The future directions for 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine could involve its use in the development of novel anticancer agents, given the promising results seen with related compounds .

properties

IUPAC Name

7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPJTGDDKFYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496924
Record name 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

CAS RN

63882-72-4
Record name 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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